2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
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Overview
Description
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic compound that features a unique combination of imidazole, chlorophenyl, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: Starting with a chlorophenyl derivative, the imidazole ring is formed through a cyclization reaction involving an appropriate amine and aldehyde under acidic or basic conditions.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Quinoline Derivative Synthesis: Separately, a quinoline derivative is synthesized through a Skraup synthesis or other quinoline-forming reactions.
Coupling Reaction: Finally, the imidazole-thioether compound is coupled with the quinoline derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the imidazole or quinoline rings using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole or quinoline derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biology: Studying its interaction with biological macromolecules such as proteins and nucleic acids.
Material Science: Exploring its properties as a building block for novel materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(quinolin-1(2H)-yl)ethanone: Similar structure but lacks the dihydroquinoline moiety.
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)propanone: Similar structure with a different alkyl chain length.
Uniqueness
The uniqueness of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c21-16-7-9-17(10-8-16)23-13-11-22-20(23)26-14-19(25)24-12-3-5-15-4-1-2-6-18(15)24/h1-2,4,6-11,13H,3,5,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEQWWKPZTUYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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